2/'-O-Methyl-N2-Isobutyryl-5/'-O-DMT-Guanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

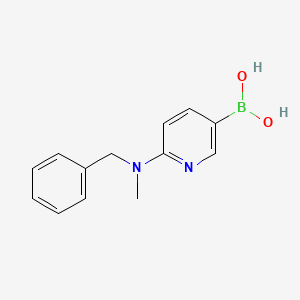

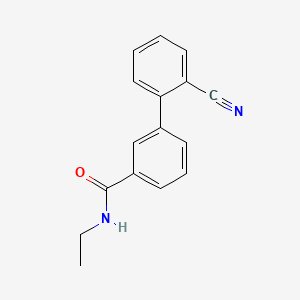

“2/‘-O-Methyl-N2-Isobutyryl-5/’-O-DMT-Guanosine” is a modified nucleoside that has been synthesized using an oxime opening of the 5’ position and a methylation at the 2’ position . It is a derivative of guanosine, a nucleoside that is a building block of RNA and DNA . It has been shown to have an affinity for tissues in a chemotactic assay . It is also a remarkable antiviral agent employed in advanced biomedical investigations, defying viral replication across diverse strains, such as the treacherous influenza and herpes simplex virus .

Synthesis Analysis

The synthesis of “2/‘-O-Methyl-N2-Isobutyryl-5/’-O-DMT-Guanosine” involves an oxime opening of the 5’ position and a methylation at the 2’ position . The manufacture process involves the alkylation of O6-trimethylsilylethyl-3′,5′-di-tert-butylsilanediyl guanosine .Molecular Structure Analysis

The molecular formula of “2/‘-O-Methyl-N2-Isobutyryl-5/’-O-DMT-Guanosine” is C36H39N5O8 . Its exact mass is 669.28 and its molecular weight is 669.740 . The elemental analysis shows that it contains 64.56% Carbon, 5.87% Hydrogen, 10.46% Nitrogen, and 19.11% Oxygen .Chemical Reactions Analysis

As a modified nucleoside, “2/‘-O-Methyl-N2-Isobutyryl-5/’-O-DMT-Guanosine” can be used as an activator for DNA synthesis . It is a useful intermediate in the synthesis and probes of novel nucleic acids .Physical and Chemical Properties Analysis

“2/‘-O-Methyl-N2-Isobutyryl-5/’-O-DMT-Guanosine” appears as a white to off-white powder . It is soluble in acetonitrile .Mechanism of Action

Safety and Hazards

Future Directions

“2/‘-O-Methyl-N2-Isobutyryl-5/’-O-DMT-Guanosine” has potential therapeutic and industrial applications . It has been studied for its role in drug development, with promising results in preclinical studies . It has also been studied in clinical trials for its potential therapeutic effects in various diseases, including viral infections and cancer . In addition, it has been used in manufacturing processes to improve product quality and efficiency .

Properties

CAS No. |

1239669-73-8 |

|---|---|

Molecular Formula |

C36H39N5O8 |

Molecular Weight |

669.735 |

IUPAC Name |

N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30+,34-/m1/s1 |

InChI Key |

ISQLJOGRNUQHJX-LOHKCFAQSA-N |

SMILES |

CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.